molecular formula C7H7F3N2O B15047785 O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine

O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine

Cat. No.: B15047785
M. Wt: 192.14 g/mol
InChI Key: DBQJHHJRBRPOLS-UHFFFAOYSA-N
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Description

O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine is a hydroxylamine derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethylaminooxy group at the 3-position. This compound is structurally characterized by its electron-withdrawing trifluoromethyl group, which enhances its metabolic stability and influences its reactivity in synthetic applications. The hydroxylamine moiety (NH2O-) confers nucleophilic properties, making it a versatile intermediate in organic synthesis, particularly in the formation of oximes or heterocyclic compounds. Its applications span pharmaceutical research, agrochemical development, and materials science, where its unique electronic and steric properties are leveraged to modulate biological activity or material performance .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

O-[[2-(trifluoromethyl)pyridin-3-yl]methyl]hydroxylamine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-5(4-13-11)2-1-3-12-6/h1-3H,4,11H2

InChI Key

DBQJHHJRBRPOLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine typically involves the introduction of a trifluoromethyl group into a pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The hydroxylamine group can be introduced through nucleophilic substitution reactions, where hydroxylamine or its derivatives react with the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where pyridine derivatives are treated with fluorinating agents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. The hydroxylamine group is then introduced through subsequent reactions, often involving catalytic processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), amines (from reduction), and various substituted pyridine derivatives (from substitution) .

Scientific Research Applications

O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine with structurally related hydroxylamine derivatives is presented below:

Compound Molecular Formula Molecular Weight Key Functional Groups LCMS/HPLC Data Applications
This compound (Target) C8H8F3N2O 220.16 Trifluoromethylpyridine, hydroxylamine Not explicitly reported Pharmaceutical intermediates
O-[[6-(1H-pyrazol-1-yl)-3-pyridinyl]methyl]hydroxylamine C9H10N4O 190.20 Pyridine, pyrazole, hydroxylamine Storage: 2–8°C Organic synthesis intermediates
O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine C14H17F3N2O 292.29 Cyclohexyl, trifluoromethylphenyl, hydroxylamine Not reported Agrochemical precursors
O-(4-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride C8H8F3NO·HCl 227.61 (free base) Trifluoromethylbenzyl, hydroxylamine hydrochloride CAS: 321574-29-2 Drug discovery intermediates

Key Findings

Electronic Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to non-fluorinated analogs (e.g., O-[[6-(1H-pyrazol-1-yl)-3-pyridinyl]methyl]hydroxylamine), improving stability under acidic or oxidative conditions . In contrast, O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine combines lipophilic cyclohexyl and electron-deficient aryl groups, favoring agrochemical applications due to enhanced membrane permeability .

Synthetic Utility :

  • The target compound’s pyridine ring enables regioselective functionalization, as seen in its use as a precursor for pyrrolo[1,2-b]pyridazine derivatives in patent EP 4 374 877 A2 .
  • O-(4-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is preferred in medicinal chemistry for forming stable oxime ethers, critical in prodrug design .

Biological Relevance :

  • Hydroxylamine derivatives with pyridine cores (e.g., the target compound) exhibit higher binding affinity to metalloenzymes compared to benzyl analogs, as demonstrated in kinase inhibitor studies .
  • O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine shows superior herbicidal activity in field trials, attributed to its prolonged soil half-life .

Research Challenges

  • Solubility Limitations : The target compound’s low aqueous solubility (common to trifluoromethylated aromatics) necessitates formulation optimization for in vivo studies .
  • Synthetic Complexity : Multi-step synthesis routes (e.g., coupling with 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline) result in moderate yields (~40–60%), requiring catalytic improvements .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound O-[[6-(1H-pyrazol-1-yl)-3-pyridinyl]methyl]hydroxylamine
Molecular Weight 220.16 190.20
LogP (Predicted) 1.8 1.2
HPLC Retention Time (min) Not reported 0.88 (SQD-FA05 conditions)

Table 2: Application-Specific Performance

Compound Pharmaceutical Use Agrochemical Use
Target Compound High Moderate
O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine Low High

Biological Activity

O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine is a novel chemical compound featuring a hydroxylamine functional group linked to a pyridine ring with a trifluoromethyl substituent. This unique structure is of considerable interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and data tables.

  • Molecular Formula : C₈H₉F₃N₂O
  • Molecular Weight : 206.16 g/mol
  • CAS Number : 2228347-77-9

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, while the trifluoromethyl moiety influences binding affinity and selectivity, leading to distinct biological effects.

Enzyme Inhibition

Research indicates that hydroxylamines can act as enzyme inhibitors. For instance, studies have shown that modifications on the pyridine ring significantly affect binding affinity and activity against various biological targets. The following table summarizes some findings related to enzyme inhibition:

CompoundTarget EnzymeIC₅₀ (µM)Notes
1Enzyme A0.81High potency observed
2Enzyme B3.1Moderate activity
This compoundEnzyme CTBDFurther studies required

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In a high-throughput screening study, compounds similar to this hydroxylamine derivative demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 20 µM for many hits:

CompoundMIC (µM)Remarks
A<2Potent against M. tuberculosis
B15Moderate efficacy
This compoundTBDRequires further testing

Case Studies

  • EGFR Inhibition : A study reported that hydroxylamine derivatives exhibited selective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy. The compound demonstrated an IC₅₀ value of 7.2 nM against NSCLC cell lines with common EGFR mutations, indicating high potential for therapeutic applications .
  • Toxicity Assessment : Contrary to common beliefs regarding hydroxylamines being toxic, recent studies have shown that this compound did not exhibit significant toxicity in animal models at tested doses . This finding is critical for its development as a pharmaceutical agent.

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